(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The compound's structure features a benzofuran moiety with a carboxylic acid functional group, contributing to its reactivity and interactions.
This compound can be classified under the category of benzofuran derivatives and is particularly noted for its potential pharmacological properties. Benzofurans are often investigated for their roles in medicinal chemistry due to their ability to interact with biological systems. The specific compound discussed here has been synthesized for research purposes, particularly in the context of drug development and chemical biology.
The synthesis of (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize techniques such as:
The molecular formula for (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid is . The structural representation reveals:
The molecular structure can be analyzed using techniques such as:
The compound can participate in various chemical reactions due to its functional groups:
Reactions can be monitored using:
The mechanism of action for (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid is primarily related to its interaction with biological targets:
Experimental studies may include:
Relevant analyses can include:
(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid has potential applications in:
The therapeutic exploration of benzofuran derivatives originated in the mid-20th century with simple fused-ring systems like 2-methylbenzofuran, prized for their metabolic stability and ease of functionalization. Early pharmacological studies focused on anti-inflammatory and antimicrobial applications, leveraging the scaffold's planar aromatic structure for DNA intercalation and enzyme inhibition. The 1980s marked a pivotal shift toward hydrogenated variants, exemplified by the patenting of tetrahydrobenzofuran carboxylates (e.g., 3-methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester, CAS 40200-70-2) [6]. These saturated cores offered improved solubility and reduced hepatotoxicity, enabling selective COX-2 inhibition—a breakthrough validated by the ~40% efficacy of N-phenyl carboxamide derivatives in rodent inflammation models [8].
The 2000s witnessed strategic incorporation of gem-dialkyl groups (notably at C6) to enforce ring puckering and enhance target specificity. This evolution culminated in advanced pharmacophores like "(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid" (CAS 97024-74-3) [1] [3], where the acetic acid chain enables irreversible binding to catalytic serine residues—a mechanism absent in early benzofurans. Contemporary drug design exploits this evolution, with >15% of kinase inhibitors in preclinical pipelines now incorporating hydrogenated benzofuran motifs [8].
Table 1: Evolution of Key Benzofuran Pharmacophores
Era | Representative Structure | Molecular Weight | Key Advancement |
---|---|---|---|
1960s–1970s | 2-Methylbenzofuran | 132.16 g/mol | Planar DNA intercalation |
1980s–1990s | 4-Oxo-tetrahydrobenzofuran-2-carboxylic acid methyl ester | 208.21 g/mol | Partial saturation for reduced toxicity |
2000s–Present | (2,6,6-Trimethyl-4-oxo-tetrahydrobenzofuran-3-yl)-acetic acid | 236.26 g/mol | C6 gem-dimethyl rigidity & acetic acid bioactivity |
This scaffold’s distinctiveness arises from three stereoelectronic features: First, the gem-dimethyl group at C6 locks the cyclohexanone ring in a boat conformation, verified via X-ray crystallography of analogs [8]. This enforces a 127° dihedral angle between the fused rings, positioning the C3-acetic acid moiety perpendicular to the carbonyl plane for optimal target engagement. Second, the enolizable β-diketone-like system (C4=O and furan O) exhibits tautomerism, with NMR studies confirming a 92:8 keto-enol equilibrium in DMSO—enhancing hydrogen-bond donation capacity [1].
Third, comparative LogP analyses reveal the 2,6,6-trimethyl substitution raises lipophilicity (predicted LogP 2.44) [2] versus non-methylated analogs (LogP 1.8–2.0), favoring membrane penetration. Crystallographic density predictions (1.195 g/cm³) [1] further indicate tighter molecular packing than related scaffolds like dihydrofuranobenzoxazole, translating to enhanced thermal stability (decomposition >250°C). These properties synergize to create a conformationally rigid, yet metabolically robust platform for targeting deep hydrophobic enzyme pockets—evidenced by its 15-fold selectivity for COX-2 over COX-1 [8].
Table 2: Structural and Physicochemical Comparison of Benzofuran Scaffolds
Parameter | 2,6,6-Trimethyl-4-oxo-tetrahydro | Simple Benzofuran | Dihydrofuranobenzoxazole |
---|---|---|---|
Ring Saturation | Full (4,5,6,7-tetrahydro) | None | Partial (2,3-dihydro) |
Key Functional Groups | C4=O, C3-CH₂COOH | None | N,O-heterocycle |
Predicted Density | 1.195 g/cm³ | 1.28 g/cm³ | 1.32 g/cm³ |
Hydrogen Bond Acceptors | 4 | 1 | 3 |
The acetic acid moiety at C3 serves as a versatile bioisostere, with its ionization state (predicted pKa 3.91) [1] dictating mechanism-specific interactions. In unionized form (e.g., gastric milieu), the protonated carboxyl engages in dipole-dipole interactions with kinase ATP pockets, as evidenced by 55% analgesia in acetic acid writhing tests at 30 mg/kg [8]. Deprotonation at physiological pH enables salt bridge formation with arginine residues—confirmed via co-crystallization studies of analogs bound to COX-2—boosting anti-inflammatory efficacy by 40% versus methyl ester derivatives [6].
Structure-activity relationship (SAR) studies demonstrate that chain elongation (e.g., propanoic acid) or branching reduces potency by 70–90%, while amidation (as in N-(4-fluorobenzyl)carboxamide, CAS 912908-84-0) shifts activity toward GPCR targets. The acetic acid’s metabolic fate also differs markedly from esterified variants: β-oxidation yields inactive metabolites, whereas methyl esters undergo hepatotoxic methanol release. Consequently, the free acid group provides a 3-fold lower cytotoxicity profile (IC50 >100 μM) in HepG2 assays [4] [8].
Formulation challenges arise from low aqueous solubility (<0.1 mg/mL) [8], necessitating prodrug strategies. Zinc salt complexes improve bioavailability 4-fold in rat PK models, while nanoparticle encapsulation (150 nm particles) enhances tumor accumulation in xenograft studies—leveraging the carboxylic acid’s metal-coordination and surface charge-modification capabilities.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1